Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane
Description
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda⁵-phosphane is a hypervalent phosphorus compound featuring a pentavalent (lambda⁵) phosphorus center coordinated to a sulfanylidene (S) group, two phenyl rings, and a 3-phenylprop-2-en-1-yl substituent. The lambda⁵ configuration imparts unique electronic and steric properties, distinguishing it from conventional trivalent phosphanes. The sulfanylidene moiety likely enhances electrophilicity at the phosphorus center, while the conjugated propenyl chain and aromatic substituents contribute to π-stacking interactions and steric bulk.
Properties
CAS No. |
828282-55-9 |
|---|---|
Molecular Formula |
C21H19PS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diphenyl-(3-phenylprop-2-enyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H19PS/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17H,18H2 |
InChI Key |
LMIBPAYXXHRZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with 3-phenylprop-2-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity of Phosphane Derivatives
Biological Activity
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHSP. Its structure includes a phosphane moiety linked to a sulfanylidene group and a 3-phenylprop-2-en-1-yl chain, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, particularly in anticancer applications. The following sections summarize key findings from recent studies.
Anticancer Activity
- Cytotoxicity Against Cancer Cells :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its biological activity:
- Phenolic Substituents : The presence of phenolic groups enhances the interaction with cellular targets, increasing cytotoxicity.
- Sulfanylidene Group : This moiety is crucial for the compound's reactivity and interaction with thiol-containing biomolecules, facilitating cellular uptake and enhancing anticancer effects .
Study 1: Chalcone Derivatives
A comprehensive study synthesized various chalcone derivatives based on the diphenyl structure. These compounds were tested for their anticancer properties against several cancer cell lines, including MCF-7 and HeLa cells. Results indicated that modifications in the phenyl groups significantly influenced cytotoxicity levels, with some compounds exhibiting over 70% inhibition at low concentrations .
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
